molecular formula C7H9ClN2O B2477410 2-(2-Chloropyrimidin-5-yl)propan-2-ol CAS No. 110100-09-9

2-(2-Chloropyrimidin-5-yl)propan-2-ol

Cat. No. B2477410
CAS RN: 110100-09-9
M. Wt: 172.61
InChI Key: IPIAYBSASVOOJH-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-5-yl)propan-2-ol, commonly known as CPP, is an organic compound with a variety of uses in the laboratory and in scientific research. CPP is a colorless liquid with a sweet odor, and it is soluble in water, ethanol, and many organic solvents. It has a molar mass of 140.5 g/mol and a melting point of -20 °C. CPP has been used in various applications, including synthesis of other compounds, as a reagent in chemical reactions, and as a starting material for pharmaceuticals and other compounds.

Scientific Research Applications

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloropyrimidin-5-yl)propan-2-ol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

properties

IUPAC Name

2-(2-chloropyrimidin-5-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-6(8)10-4-5/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIAYBSASVOOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(N=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloropyrimidin-5-yl)propan-2-ol

Synthesis routes and methods

Procedure details

To a solution of 1-(2-chloropyrimidin-5-yl)ethanone (268 mg, 1.7 mmol) in THF (20 mL) was added MeMgBr (2.68 mL, 8.04 mmol) at −78° C. under nitrogen. The solution was stirred at −78° C. for 20 min, quenched with satd aq NH4Cl, and extracted with EtOAc. The combined organic layer was dried over anhydrous Na2SO4 and concentrated to give an oil, which was purified by prep TLC (PE:EA 3:1) to give 2-(2-chloropyrimidin-5-yl)propan-2-ol (150 mg, yield 51%).
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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